N-Boc-2-indolyldimethylsilanol
Description
Strategic Significance of Indole (B1671886) Scaffolds in Chemical Discovery
The indole nucleus is a prominent structural motif found in a vast array of natural products and synthetic compounds with significant biological activities. mdpi.comnih.goveurekaselect.com Its prevalence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) has spurred extensive research into indole chemistry. nih.gov The versatility of the indole scaffold allows it to serve as a "privileged structure" in medicinal chemistry, meaning it can be readily modified to interact with a wide range of biological targets. mdpi.comnih.gov
The indole ring's ability to engage in various noncovalent interactions, such as hydrogen bonding and π-π stacking, contributes to its capacity to bind to diverse protein targets. nih.gov This has led to the development of numerous indole-based drugs with applications as anti-inflammatories, anticancer agents, and treatments for neurological disorders. eurekaselect.comnih.govsci-hub.se The strategic incorporation of the indole scaffold is a cornerstone of modern drug discovery, and the development of novel methods for its functionalization remains a critical area of research. mdpi.comnih.gov
Evolution of Organosilicon Reagents in Contemporary Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov While organotin and organoboron compounds have been the traditional mainstays in this field, organosilicon reagents have gained prominence as more environmentally benign and stable alternatives. researchgate.netbohrium.comrsc.org Initially, the low reactivity of organosilanes hindered their widespread adoption. researchgate.netnih.gov
A significant breakthrough came with the use of a nucleophilic promoter, such as fluoride (B91410) ions, to generate a more reactive pentacoordinate "ate" species from fluorosilanes. researchgate.netnih.gov This discovery opened the door for the development of various other activated organosilicon reagents, including silanols, silyl (B83357) ethers, and silanolates. researchgate.netthieme-connect.com These reagents offer several advantages, including low toxicity, high stability, and the ability to participate in mild and stereospecific cross-coupling reactions. nih.govbohrium.com The continuous evolution of organosilicon chemistry has expanded the scope of cross-coupling reactions, providing chemists with a more diverse and sustainable toolkit for molecular construction. researchgate.netthieme-connect.com
Genesis and Development of Indolyldimethylsilanols as Synthetic Precursors
The convergence of the importance of the indole scaffold and the advantages of organosilicon chemistry led to the development of indolyl-containing organosilicon reagents. Among these, 2-indolyldimethylsilanols have proven to be particularly valuable synthetic precursors. acs.orgnih.gov A key development in their application was the discovery of a mild and general method for their cross-coupling with aryl halides. acs.orgnih.gov
Early research demonstrated that the successful coupling of N-Boc-2-indolyldimethylsilanol with various aromatic iodides could be achieved using a palladium catalyst, specifically Pd2(dba)3·CHCl3, in the presence of sodium tert-butoxide as an activator and stoichiometric amounts of copper(I) iodide. acs.orgnih.gov This protocol provided good yields of the desired 2-arylindole products. acs.orgnih.gov Further advancements have focused on expanding the scope of these reactions to include a wider range of coupling partners and developing more efficient catalytic systems. nih.govnih.gov The use of preformed sodium 2-indolylsilanolate salts has also been explored, offering an alternative strategy for these transformations. nih.govnih.gov
Overarching Research Context and Importance of this compound
This compound stands at the intersection of several key areas of modern organic chemistry. The "Boc" (tert-butyloxycarbonyl) protecting group on the indole nitrogen allows for controlled reactivity and is readily removable, making it a strategic choice for multi-step syntheses. The dimethylsilanol group at the 2-position of the indole serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents at this traditionally less accessible position. acs.orgnih.gov
The importance of this reagent lies in its ability to facilitate the construction of highly substituted and complex indole derivatives, which are often challenging to synthesize using traditional methods. nih.gov Research has demonstrated its utility in sequential reaction processes, such as the Larock indole synthesis followed by a silicon-based cross-coupling, to create 2,3-disubstituted indoles. nih.govnih.gov This highlights the compound's role as a key building block for accessing novel chemical space and synthesizing molecules with potential applications in materials science and medicinal chemistry. nih.gov The ongoing development of new applications and methodologies involving this compound underscores its significance as a powerful tool in the synthetic chemist's arsenal.
Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 784161-48-4 | americanelements.com |
| Molecular Formula | C15H21NO3Si | americanelements.com |
| Molecular Weight | 291.42 g/mol | americanelements.com |
| Appearance | Colorless to Tan Liquid | americanelements.com |
| Exact Mass | 291.12907 | americanelements.com |
Table 2: Key Developments in the Application of Indolylsilanols
| Development | Key Features | References |
| Initial Cross-Coupling Protocol | Use of Pd2(dba)3·CHCl3 catalyst, sodium tert-butoxide activator, and Cu(I) iodide co-catalyst for coupling with aryl iodides. | acs.orgnih.gov |
| Use of Preformed Silanolates | Enabled cross-coupling with a broader range of aryl and heteroaryl bromides and chlorides. | nih.govnih.gov |
| Sequential Larock Heteroannulation/Cross-Coupling | A convergent synthesis of 2,3-disubstituted indoles utilizing an alkynyldimethylsilyl tert-butyl ether. | nih.govnih.gov |
| Copper-Free, Brønsted Base-Activated Coupling | Successful coupling of various heteroarylsilanols, including 2-furyl-, 2-thienyl-, and N-Boc-(2-pyrrolyl)dimethylsilanols. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[hydroxy(dimethyl)silyl]indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3Si/c1-15(2,3)19-14(17)16-12-9-7-6-8-11(12)10-13(16)20(4,5)18/h6-10,18H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJIKJGACIMUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1[Si](C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478184 | |
| Record name | N-Boc-2-indolyldimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784161-48-4 | |
| Record name | N-Boc-2-indolyldimethylsilanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Precursor Derivatization of N Boc 2 Indolyldimethylsilanol
Methodologies for the Chemical Preparation of N-Boc-2-indolyldimethylsilanol
The preparation of this compound hinges on the controlled C2-functionalization of an N-protected indole (B1671886) precursor. The most common and effective route involves the direct lithiation of N-Boc-indole, followed by reaction with a suitable silicon electrophile and subsequent hydrolysis. acs.orgnih.gov
The indole nucleus is an electron-rich aromatic system that typically undergoes electrophilic substitution, primarily at the C3 position. nih.gov Direct functionalization at the C2 position is challenging and often requires a reversal of the indole's natural reactivity, a concept known as umpolung. nih.gov
A predominant strategy to achieve C2-functionalization involves the use of a protecting group on the indole nitrogen. researchgate.netbohrium.com The N-tert-butoxycarbonyl (N-Boc) group is particularly effective for this purpose. acs.org Protection of the indole nitrogen with the Boc group facilitates deprotonation at the C2 position by a strong organolithium base. This directed ortho-metalation (or, more accurately, directed remote metalation) generates a 2-lithio-N-Boc-indole intermediate, which can then react with various electrophiles to install a substituent specifically at the C2 position. acs.orgnih.gov This method overcomes the inherent preference for C3-substitution and provides a reliable pathway to C2-functionalized indoles. nsf.govorganic-chemistry.org
The introduction of the dimethylsilanol group at the C2 position of the N-Boc-indole scaffold is achieved with high regioselectivity. The process begins with the C2-lithiation of N-Boc-indole, as described previously, which definitively establishes the position of functionalization.
The most common method for introducing the silyl (B83357) group involves the reaction of the 2-lithio-N-Boc-indole intermediate with an electrophilic silicon source. nih.gov A frequently used reagent for this purpose is hexamethylcyclotrisiloxane, commonly known as D3. nih.gov The reaction of the organolithium species with D3, followed by an acidic workup, directly yields the desired this compound. nih.gov Alternative silicon electrophiles, such as dimethyldichlorosilane, can also be employed, which would necessitate a subsequent hydrolysis step to convert the resulting chlorosilane into the silanol (B1196071). nih.gov
Given that the target dimethylsilanol moiety is achiral, stereoselectivity is not a primary consideration in its direct introduction. However, the principles of stereocontrolled synthesis become critical when developing chiral analogues or when the indole precursor contains existing stereocenters. nih.govthieme-connect.de
The N-tert-butoxycarbonyl (Boc) group plays a multifaceted and crucial role in the synthesis and subsequent reactivity of 2-indolyldimethylsilanols. researchgate.netnumberanalytics.com
Compound Stability: The Boc group provides considerable stability to the final compound and its precursors. researchgate.netorganic-chemistry.org It is robust and stable under a wide range of conditions, including exposure to most nucleophiles and bases, which is advantageous during purification and storage. organic-chemistry.orgwikipedia.org This stability is a marked advantage over unprotected indoles or those with more labile protecting groups.
Controlled Deprotection: A key feature of the Boc group is its susceptibility to cleavage under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) while remaining stable to basic and hydrogenolytic conditions. wikipedia.orgacs.orgjk-sci.com This orthogonality allows for selective deprotection without disturbing other sensitive functional groups, a cornerstone of modern multi-step synthesis. organic-chemistry.org The removal of the Boc group generates a free amine and carbon dioxide, often in high yield. jk-sci.comtotal-synthesis.com Recent studies have also explored thermolytic deprotection methods under continuous flow, offering an alternative to strong acids. acs.org
Analysis of Reagent Selection and Reaction Conditions in this compound Synthesis
The successful synthesis of this compound is highly dependent on the careful selection of reagents and strict control of reaction conditions. The process is typically conducted in two main stages: protection of the indole nitrogen and subsequent C2-silylation.
The first step involves the protection of the indole nitrogen with a Boc group, commonly achieved by reacting indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgbeilstein-journals.org
The second and more critical stage is the silylation at the C2 position. The choice of a strong, non-nucleophilic base is essential for the selective deprotonation of N-Boc-indole. An inert atmosphere and anhydrous conditions are mandatory to prevent the quenching of the highly reactive organolithium intermediate. Low temperatures are required to maintain the stability of this intermediate and control reactivity.
Below is a table summarizing the typical reagents and conditions for the key C2-silylation step.
| Parameter | Reagent/Condition | Purpose/Rationale |
| Starting Material | N-Boc-indole | The N-Boc group directs lithiation to the C2 position. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Aprotic solvent that solubilizes reagents and is stable to strong bases at low temperatures. |
| Base | s-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) | Strong base required to deprotonate the C2 position of the N-Boc-indole ring. |
| Temperature | -78 °C | Low temperature is crucial to maintain the stability of the 2-lithio-indole intermediate and prevent side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the highly reactive organolithium intermediate with atmospheric oxygen or moisture. |
| Silicon Electrophile | Hexamethylcyclotrisiloxane (D₃) | Reacts with the 2-lithio-indole to form the silicon-carbon bond. |
| Workup | Aqueous Acid (e.g., NH₄Cl solution, dilute HCl) | Quenches the reaction and hydrolyzes the silyl intermediate to the final silanol product. |
Advanced Synthetic Strategies for Analogues and Derivatives of this compound
This compound serves as a versatile building block for creating a diverse range of 2-substituted indole derivatives, primarily through palladium-catalyzed cross-coupling reactions. psu.edunih.gov This strategy allows for the formation of carbon-carbon bonds at the C2 position, a synthetically valuable transformation.
The most prominent application is the Hiyama cross-coupling reaction, which couples the organosilanol with aryl or vinyl halides. acs.orgresearchgate.net This reaction offers a powerful method for synthesizing 2-arylindoles, a common motif in pharmacologically active compounds. The efficiency of this coupling is contingent on a specific set of reagents that activate the silanol. acs.org Key experimental variables include the use of a palladium catalyst, a copper(I) iodide cocatalyst, and a suitable base to activate the silanol for transmetalation. acs.org
The table below outlines a representative set of conditions for the Hiyama cross-coupling of this compound.
| Component | Reagent/Condition | Role in Reaction |
| Palladium Catalyst | Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃) | The active Pd(0) species that drives the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Coupling Partner | Aryl Iodide (Ar-I) | Provides the aryl group to be coupled to the indole C2 position. |
| Activator/Base | Sodium tert-butoxide (NaOtBu) | Activates the silanol, likely forming a more reactive silanolate species for transmetalation. |
| Co-catalyst | Copper(I) Iodide (CuI) | Often used in stoichiometric amounts; its precise role is complex but is essential for successful coupling. acs.org |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent suitable for the reaction conditions. |
Advanced strategies for creating analogues involve modifying either the indole precursor or the silylating agent. For instance, starting with substituted N-Boc-indoles (e.g., with substituents at the 4, 5, 6, or 7 positions) would lead to the corresponding substituted 2-indolyldimethylsilanols. These analogues can then be used in cross-coupling reactions to generate a library of highly functionalized indoles. Furthermore, employing different silylating agents could produce analogues with varied silyl groups (e.g., diisopropylsilanol), which may exhibit different reactivity profiles in subsequent coupling reactions. thieme-connect.de
Mechanistic Investigations and Reactivity Profiles in Palladium Catalyzed Cross Coupling
Foundational Concepts of Silicon-Mediated Cross-Coupling Reactions
The utility of organosilanols in palladium-catalyzed cross-coupling hinges on specific mechanistic principles that differentiate them from traditional organosilicon reagents requiring fluoride (B91410) activation. nih.gov
Elucidation of Transmetalation Mechanisms Involving Organosilanols
The catalytic cycle of palladium-catalyzed cross-coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The transmetalation step, where the organic group is transferred from silicon to the palladium center, is often the most debated and can be rate-determining. nih.govacs.org
Historically, it was believed that silicon-based cross-coupling required the formation of a five-coordinate silicate (B1173343) species, typically generated by a fluoride activator, to facilitate transmetalation. nih.govillinois.edu However, extensive mechanistic studies have revealed a new paradigm for organosilanol couplings. acs.orgillinois.edu This modern understanding posits that the reaction proceeds through a tetracoordinate palladium silanolate intermediate, which contains a crucial Si-O-Pd bond. nih.govillinois.edu This key intermediate has been identified as the resting state in reaction mixtures and confirmed by X-ray analysis. acs.orgillinois.edu The formation of this palladium silanolate species allows for direct transmetalation without the need for a pentacoordinate siliconate, challenging the long-held dogma in silicon cross-coupling chemistry. acs.orgillinois.edu
Role of Silanolate Formation and Non-Fluoride Activation Strategies
The "fluoride problem," associated with the cost and handling of fluoride activators, spurred the development of alternative, non-fluoride activation methods. nih.govorganic-chemistry.org The use of organosilanols with Brønsted bases provides a milder and more practical approach. acs.orgnih.gov The base deprotonates the silanol (B1196071) to form an alkali metal silanolate. nih.gov This in situ-generated silanolate is the active nucleophile that attacks the arylpalladium(II) halide complex, displacing the halide and forming the key palladium silanolate intermediate. nih.gov
Several protocols for generating these crucial silanolate salts have been developed, including: nih.govillinois.edu
Reversible deprotonation: Using weak Brønsted bases. nih.govillinois.edu
Irreversible deprotonation: Employing strong Brønsted bases like sodium hydride (NaH), potassium hydride (KH), or sodium tert-butoxide (NaOt-Bu). nih.gov
Isolation of salts: Pre-forming and isolating the silanolate salts before their use in the coupling reaction. nih.govillinois.edu
Silanolate exchange: Generating the active species through exchange with disiloxanes. illinois.educam.ac.uk
These fluoride-free methods have broadened the scope and applicability of silicon-based cross-coupling reactions. nih.govorgsyn.org
Palladium-Catalyzed Cross-Coupling of N-Boc-2-indolyldimethylsilanol with Electrophiles
This compound has proven to be a valuable substrate in palladium-catalyzed cross-coupling reactions for the synthesis of 2-arylindoles, a common motif in pharmaceuticals. nih.govnih.gov
Substrate Scope and Functional Group Tolerance with Aryl and Heteroaryl Halides
The cross-coupling of this compound, activated by a Brønsted base, demonstrates broad substrate scope with a variety of aryl and heteroaryl halides. nih.govnih.gov The reaction is successful with aryl iodides bearing both electron-withdrawing and electron-donating groups. nih.gov For instance, para-substituted aryl iodides with nitro, acetyl, and trifluoromethyl groups, as well as those with methoxy (B1213986) groups, undergo smooth coupling to produce the corresponding 2-arylindoles in good to excellent yields. nih.govnih.gov
The reaction conditions are generally mild, allowing for good functional group tolerance. nih.govnih.gov However, challenges such as protiodesilylation (cleavage of the C-Si bond by a proton source) can occur, particularly with certain substrates. nih.govnih.gov The use of pre-formed sodium silanolates can often circumvent this issue and expand the substrate scope to include aryl bromides and chlorides. nih.govnih.gov
| Aryl Halide | Yield (%) | Reference |
|---|---|---|
| 4-Iodonitrobenzene | 84 | nih.gov |
| 4-Iodoacetophenone | 82 | nih.gov |
| 4-Iodobenzotrifluoride | 82 | nih.gov |
| 4-Iodoanisole | 70 | nih.gov |
Optimization of Activator Systems: Insights into Base and Additive Effects (e.g., Sodium tert-Butoxide, Copper(I) Iodide)
The choice of activator system is critical for the successful cross-coupling of this compound. nih.gov Sodium tert-butoxide (NaOt-Bu) has been identified as an effective Brønsted base for generating the active sodium silanolate in situ. nih.govnih.gov
A key challenge in the coupling of 2-indolylsilanols is the potential for protiodesilylation. nih.gov Research has shown that the addition of copper(I) iodide (CuI) in stoichiometric amounts can effectively suppress this side reaction, leading to significantly improved yields of the desired cross-coupled product. nih.govnih.gov While the precise role of CuI is not fully elucidated, it is hypothesized to prevent the undesired protonolysis of the indolyl-silicon bond. nih.gov However, in some cases, particularly with pre-formed silanolates, the copper additive can be omitted. nih.gov
The amount of base used can also influence the reaction outcome. An excess of the activator can sometimes act as a competitive inhibitor by coordinating to the palladium center, sequestering it in an inactive form and slowing down the catalytic cycle. nih.gov
| Activator/Additive | Role | Reference |
|---|---|---|
| Sodium tert-Butoxide (NaOt-Bu) | Brønsted base for in situ silanolate formation. | nih.govnih.gov |
| Copper(I) Iodide (CuI) | Additive to suppress protiodesilylation. | nih.govnih.gov |
| Sodium Hydride (NaH) | Strong base for irreversible preformation of silanolates. | nih.govnih.gov |
Design and Performance of Palladium Catalyst Precursors and Ligand Architectures
The selection of the palladium catalyst and its associated ligands is another crucial parameter for optimizing the cross-coupling reaction. nih.gov The catalyst precursor Pd₂(dba)₃·CHCl₃ (tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct) has been shown to be highly effective for the coupling of this compound with aryl iodides. nih.govnih.gov
For less reactive electrophiles, such as aryl bromides and chlorides, the choice of ligand becomes paramount. nih.govnih.gov Bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the challenging oxidative addition step of the C-Cl or C-Br bond to the palladium(0) center. nih.govnih.gov Ligands such as SPhos and RuPhos have been successfully employed in the coupling of heteroarylsilanols with aryl bromides and chlorides. nih.gov In some instances, highly active Pd(I) catalyst precursors have been utilized to achieve efficient coupling with aryl bromides, often resulting in shorter reaction times. sigmaaldrich.com The ligand architecture not only influences the rate of oxidative addition but can also play a role in preventing side reactions like homocoupling. nih.gov
Comparative Mechanistic and Synthetic Assessment with Alternative Indole-2-Nucleophiles
The utility of a cross-coupling reaction is often defined by the nature of its nucleophilic partner. In the synthesis of 2-substituted indoles, this compound has emerged as a compelling alternative to traditional organometallic reagents like boronic acids and organostannanes.
Differentiation from Boronic Acids and Organostannanes in Cross-Coupling Reactivity
The cross-coupling of 2-indolyl nucleophiles presents unique challenges. acs.org While the Suzuki-Miyaura coupling of boronic acids and the Stille coupling of organostannanes are powerful methods for forming carbon-carbon bonds, their application to indole (B1671886) scaffolds, particularly N-Boc protected indoles, is not without significant drawbacks. nih.govsigmaaldrich.comnih.gov
Indole-2-boronic Acids: A primary issue with the use of indole-2-boronic acids in Suzuki-Miyaura coupling is their propensity to undergo protiodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom, under typical coupling conditions. nih.govacs.org While preparing the boronic acid in situ can mitigate this, this approach reduces operational simplicity and handling flexibility. nih.gov Furthermore, the electron-withdrawing nature of the N-Boc protecting group diminishes the nucleophilicity at the C2 position of the indole, making the cross-coupling reaction more difficult and often resulting in low yields. sigmaaldrich.comnih.gov Achieving successful coupling with N-Boc-indole-2-boronic acid often requires harsh reaction conditions. sigmaaldrich.com
Indole-2-organostannanes: Organostannanes, used in Stille coupling, are effective but their high toxicity is a major deterrent for widespread use, especially in medicinal chemistry and the synthesis of biologically active molecules. acs.orgnih.gov This toxicity concern necessitates stringent handling procedures and complicates purification and waste disposal. nih.gov
In contrast, this compound (1) offers a more robust and user-friendly profile. It is easily prepared, chromatographically stable, and can be stored for extended periods at low temperatures (-20 °C), which stands in stark contrast to the often-sensitive nature of its boron and tin counterparts. acs.org The cross-coupling reactions using this silanol proceed under mild conditions, successfully overcoming the challenges posed by the deactivating N-Boc group. acs.orgnih.govacs.org
A comparative table highlighting the key differences is presented below.
| Feature | This compound | N-Boc-indole-2-boronic acid | N-Boc-indole-2-stannane |
| Stability | High; chromatographically stable, can be stored long-term. acs.org | Prone to protiodeboronation. nih.govacs.org | Generally stable but requires careful handling. |
| Toxicity | Low; considered a non-toxic alternative. acs.orgnih.gov | Low toxicity. nih.gov | High; significant toxicity concerns. acs.orgnih.gov |
| Reactivity | Good yields under mild, base-activated conditions. acs.orgnih.gov | Often requires harsh conditions or gives low yields, especially with N-Boc protection. sigmaaldrich.com | Effective but hampered by toxicity issues. sigmaaldrich.com |
| Handling | Easy to handle and purify. acs.org | Can be difficult to handle due to instability; in situ generation is often preferred. nih.gov | Requires stringent handling due to toxicity. nih.gov |
Distinct Advantages of Indolyldimethylsilanols in Catalytic Processes
The use of this compound and related organosilanols in palladium-catalyzed cross-coupling reactions offers several distinct advantages over other organometallic reagents. nih.gov These benefits have positioned them as practical and powerful tools in modern organic synthesis. acs.orgnih.gov
The primary advantages are summarized as follows:
Low Toxicity and Cost: Organosilicon reagents are generally non-toxic and their starting materials are often inexpensive, making them an environmentally benign and economically viable choice. acs.orgnih.govnih.gov
Stability and Ease of Handling: Unlike the air and moisture sensitivity of some organoboron compounds or the toxicity of organostannanes, organosilanols are typically stable, crystalline solids that are easy to handle, purify via chromatography, and store. acs.orgnih.gov
Fluoride-Free Activation: A significant breakthrough in silicon-based cross-coupling is the ability to activate organosilanols using Brønsted bases (e.g., NaOt-Bu, KOSiMe₃, Cs₂CO₃). acs.orgnih.govnih.gov This avoids the need for fluoride activators, which can be incompatible with common silicon-based protecting groups (like silyl (B83357) ethers) often present in complex molecule synthesis. nih.gov
High Functional Group Tolerance: The mild reaction conditions enabled by base activation allow for excellent functional group compatibility. nih.govnih.gov
Tunable Reactivity: The vast diversity of available organosilane moieties allows for the precise tuning of reactivity and functional compatibility for a specific cross-coupling reaction. nih.gov
The following table details the advantages of indolyl- and other organosilanols in catalytic processes.
| Advantage | Description | Reference(s) |
| Ease of Synthesis | Organosilanols can be prepared through various established synthetic methods. | nih.gov |
| Stability | They are generally stable to oxygen and moisture, allowing for easier handling and purification. | nih.gov |
| Low Toxicity | Silanols and their byproducts (siloxanes) are considered non-toxic, a significant advantage over organostannanes. | acs.orgnih.govnih.gov |
| Brønsted Base Activation | Activation with bases like NaOt-Bu avoids harsh fluoride sources, preserving sensitive functional groups. | acs.orgnih.govnih.gov |
| Functional Group Compatibility | The mild, fluoride-free conditions are compatible with a wide range of functional groups. | nih.govnih.gov |
Kinetic and Spectroscopic Studies for Mechanistic Pathway Confirmation
The mechanism of palladium-catalyzed cross-coupling reactions of organosilanols has been a subject of extensive investigation, leading to a significant paradigm shift in understanding silicon-based coupling. nih.govillinois.edu It was long believed that the formation of a hypervalent, pentacoordinate siliconate species was a prerequisite for the crucial transmetalation step. nih.gov However, detailed kinetic and spectroscopic studies have refuted this dogma, providing evidence for a different mechanistic pathway. nih.govillinois.edu
These studies have focused on the Brønsted base-promoted pathway, which is central to the reactivity of this compound. nih.gov The catalytic cycle is understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Mechanistic investigations have confirmed that for organosilanols, the turnover-limiting step is typically transmetalation. nih.govresearchgate.net
The currently accepted mechanism proceeds as follows:
A Brønsted base, such as sodium tert-butoxide (NaOt-Bu), deprotonates the organosilanol to form a highly nucleophilic alkali metal silanolate in situ. nih.govnih.gov
This silanolate then reacts with the arylpalladium(II) halide complex (formed after oxidative addition of the palladium(0) catalyst to the aryl halide). This step displaces the halide and forms a key arylpalladium(II) silanolate intermediate, which contains a crucial Si-O-Pd linkage. nih.govnih.gov
Transmetalation occurs from this intermediate, followed by reductive elimination to form the C-C coupled product and regenerate the palladium(0) catalyst. nih.gov
Crucially, kinetic analyses have shown a rate equation that is consistent with a turnover-limiting transmetalation from the arylpalladium(II) silanolate. nih.gov These data rule out the activation by a second equivalent of silanolate to generate a pentacoordinate siliconate prior to transmetalation. nih.gov
Spectroscopic evidence has been vital in confirming this pathway. The key arylpalladium(II) silanolate intermediate has been detected in reaction mixtures using ³¹P NMR spectroscopy. nih.gov Furthermore, in related systems, this critical intermediate has been successfully synthesized, isolated, and fully characterized, including by single-crystal X-ray analysis, proving its structure and competence in the catalytic cycle. nih.govnih.gov For instance, the reaction of (t-Bu₃P)₂(4-FC₆H₄)PdBr with a potassium silanolate led to the formation and spectroscopic identification of the proposed arylpalladium(II) silanolate complex. nih.gov
| Study Type | Key Finding | Implication for Mechanism | Reference(s) |
| Kinetic Analysis | Reaction rate is dependent on the concentrations of the silanolate and the palladium complex, consistent with a turnover-limiting transmetalation. | Supports a pathway involving a pre-equilibrium formation of the silanolate followed by a slow transmetalation step. Rules out the necessity of a pentacoordinate siliconate. | nih.gov |
| ³¹P NMR Spectroscopy | Detection of the arylpalladium(II) silanolate intermediate as a species present in the catalytic reaction mixture. | Provides direct spectroscopic evidence for the existence of the key Si-O-Pd linked intermediate during the reaction. | nih.gov |
| Stoichiometric Reactions & X-ray Crystallography | Independent synthesis, isolation, and structural characterization of the proposed arylpalladium(II) silanolate intermediate. | Confirms the structure and viability of the key intermediate, demonstrating its competence to proceed through the subsequent steps of the catalytic cycle. | nih.govnih.gov |
These combined kinetic and spectroscopic studies have solidified the understanding of the Brønsted base-promoted cross-coupling of organosilanols, highlighting a mechanism that proceeds through a neutral, four-coordinate palladium silanolate intermediate rather than an anionic five-coordinate siliconate. nih.govillinois.edu
Applications in Complex Organic Synthesis and Chemical Diversification
Stereocontrolled Construction of C2-Substituted Indole (B1671886) Frameworks
The direct and selective functionalization of the C2-position of the indole core is fundamental for the synthesis of many biologically active molecules. N-Boc-2-indolyldimethylsilanol has proven to be an exceptional reagent for this purpose, particularly in palladium-catalyzed Suzuki-Miyaura type cross-coupling reactions. The N-Boc (tert-butoxycarbonyl) protecting group, while beneficial for stability and solubility, decreases the nucleophilicity at the C2 position, making cross-coupling reactions challenging under standard conditions. sigmaaldrich.com
To overcome this hurdle, specific protocols have been developed. A key strategy involves the in situ generation of a more reactive sodium silanolate from the silanol (B1196071) using a base such as sodium tert-butoxide (NaOt-Bu). sigmaaldrich.comresearchgate.net This activated species readily engages with a variety of electrophiles. Research has demonstrated that this compound can be coupled with a wide range of aromatic iodides using a palladium catalyst system, often in the presence of a copper(I) iodide cocatalyst, to afford C2-arylated indoles in good to excellent yields. researchgate.netresearchgate.net The reaction conditions are generally mild and tolerate significant functional group diversity on the coupling partner.
For instance, using a Pd₂(dba)₃·CHCl₃ catalyst and stoichiometric copper(I) iodide, the silanol reacts with various aromatic iodides to produce the corresponding 2-arylindoles in yields ranging from 70-84%. researchgate.net This method provides a reliable and stereocontrolled route to C2-substituted indoles, which are pivotal intermediates in medicinal chemistry and materials science.
Table 1: Representative Examples of C2-Arylation of this compound
| Aryl Halide Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Iodobenzene | Pd₂(dba)₃·CHCl₃, CuI, NaOt-Bu | N-Boc-2-phenylindole | 78% | researchgate.net |
| 4-Iodoanisole | Pd₂(dba)₃·CHCl₃, CuI, NaOt-Bu | N-Boc-2-(4-methoxyphenyl)indole | 84% | researchgate.net |
| 1-Iodo-4-nitrobenzene | Pd₂(dba)₃·CHCl₃, CuI, NaOt-Bu | N-Boc-2-(4-nitrophenyl)indole | 70% | researchgate.net |
This table is illustrative. Yields and conditions are dependent on the specific substrates and reaction parameters employed.
Access to Diverse Biaryl and Heterobiaryl Compounds Incorporating Indole Moieties
The synthesis of biaryl and heterobiaryl structures is of great importance, as this motif is present in numerous pharmacologically active compounds and organic materials. The cross-coupling methodology utilizing this compound provides a powerful platform for accessing a wide array of these structures incorporating an indole unit. sigmaaldrich.comsioc-journal.cn
The versatility of the palladium-catalyzed coupling allows for the union of the N-Boc-2-indolyl core with a diverse range of aryl and heteroaryl halides. sigmaaldrich.com While aryl iodides are highly effective coupling partners, protocols have also been optimized for less reactive aryl bromides, typically by employing different phosphine (B1218219) ligands such as dppb (1,4-bis(diphenylphosphino)butane). sigmaaldrich.com The reaction tolerates structural variations in both the indole and the coupling partner, enabling the synthesis of complex molecular architectures. researchgate.net For example, indole-pyrimidine biaryl derivatives have been synthesized and studied for their potential anticancer activities. sioc-journal.cn This highlights the utility of the silanol reagent in generating libraries of compounds for structure-activity relationship (SAR) studies.
The ability to couple with both carbocyclic and heterocyclic halides makes this compound a key tool for chemical diversification, allowing chemists to systematically modify structures to optimize biological activity or material properties.
Integration of this compound in Cascade and Sequential Reaction Sequences
A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the preceding one, all occurring under the same reaction conditions without the addition of new reagents. wikipedia.orgub.edu These processes are highly valued for their efficiency, atom economy, and ability to rapidly build molecular complexity from simple starting materials. wikipedia.org
While direct, one-pot cascade reactions initiated from this compound are not extensively documented, the products derived from its initial coupling are ideal substrates for subsequent, planned sequential or cascade transformations. The C2-aryl or C2-heteroaryl group introduced via the silanol can be designed to contain functional groups that participate in further reactions.
For example, a C2-substituted indole, synthesized using the silanol reagent, can undergo a subsequent intramolecular reaction, such as a Heck reaction or a C-H activation/cyclization, to form fused polycyclic systems. researchgate.net The initial cross-coupling provides a strategic entry point into a cascade sequence, where the newly formed C-C bond sets the stage for one or more intramolecular bond formations. This strategic integration allows for the construction of complex heterocyclic frameworks in a highly efficient manner, where the silanol serves as the cornerstone of the synthetic route.
Development of Novel Synthetic Methodologies Leveraging this compound
The reliable reactivity of this compound and its derivatives has spurred the development of new synthetic methods that expand the chemical space accessible from the indole scaffold.
Indole dearomatization is a powerful strategy for accessing the three-dimensional structures of indolines, which are prevalent in natural products and biologically active molecules. nih.gov While indoles typically act as nucleophiles, recent advances have explored their "umpolung" or reversed reactivity, where they function as electrophiles. nih.gov
A significant development in this area is the nickel-catalyzed dearomative arylboration of indoles. nih.gov This method allows for the regioselective synthesis of C2- and C3-borylated indolines. Crucially, the study revealed that the regioselectivity is highly dependent on the nature of the nitrogen protecting group. nih.gov This finding is significant for derivatives of this compound, as it demonstrates that the N-Boc group plays a critical role in directing the outcome of subsequent transformations, including dearomatization reactions. By modifying the indole nitrogen, chemists can control the regioselectivity of additions to the C2-C3 π-bond. nih.gov Another innovative approach involves the asymmetric dearomatization of indole derivatives using photoredox catalysis in combination with a chiral acid, which enables the construction of enantioenriched indolines. nih.gov
Asymmetric catalysis is essential for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. The development of chiral catalysts and enantioselective transformations involving indole derivatives is an active area of research. frontiersin.orgnus.edu.sg
The frameworks derived from this compound are excellent substrates for asymmetric synthesis. One prominent example stems from the dearomatization chemistry discussed previously. The nickel-catalyzed dearomative arylboration methodology was successfully applied to the first enantioselective total synthesis of (–)-azamedicarpin, demonstrating that complex chiral molecules can be accessed from simple indoles. nih.gov
Furthermore, the cross-coupling reactions of the silanol itself can be rendered enantioselective. By employing chiral ligands on the palladium catalyst, it is possible to control the stereochemistry during the C-C bond formation, which is particularly relevant for creating axially chiral biaryl compounds. The N-Boc group is frequently used in substrates for various asymmetric transformations, including palladium-catalyzed asymmetric alkylations, because it can influence the steric and electronic environment around the reaction center, aiding in stereochemical control. rsc.orgrsc.org The development of novel chiral N,N'-dioxide ligands and other organocatalysts continues to expand the toolkit for performing enantioselective reactions on indole-based substrates. scu.edu.cn
Protecting Group Strategies: the N Boc Moiety in Indole Chemistry
Rationale for Utilizing the N-Boc Protecting Group on the Indole (B1671886) Nitrogen
The protection of the indole nitrogen with a Boc group is a widely adopted strategy in multi-step syntheses for several key reasons. The indole N-H proton is weakly acidic and can interfere with various reactions, including metalations, couplings, and reactions involving strong bases. The introduction of the N-Boc group circumvents these issues by replacing the active proton with a robust, non-reactive moiety.
One of the primary advantages of the N-Boc group is its ability to direct lithiation, and subsequent electrophilic attack, to the C2 position of the indole ring. This is a powerful tool for the regioselective functionalization of indoles, which might otherwise yield complex mixtures of products. Furthermore, the N-Boc group is stable to a wide range of reaction conditions, including catalytic hydrogenation and most basic and nucleophilic reagents. researchgate.netmcours.net This stability makes it compatible with a variety of other protecting groups, such as Fmoc and Cbz, allowing for complex, orthogonal protection strategies in the synthesis of intricate molecules. mcours.net
The electron-withdrawing nature of the Boc group also deactivates the indole ring towards electrophilic aromatic substitution, which can be advantageous in preventing unwanted side reactions. Conversely, this electronic modulation can be harnessed to control the regioselectivity of certain transformations. For instance, in Iridium-catalyzed C-H borylation reactions, the presence of an N-Boc group directs the borylation to the C3 position, a regioselectivity that is complementary to that observed with unprotected indoles. nih.gov
Advanced Deprotection Methodologies for Selective N-Boc Cleavage from Indoles
The removal of the N-Boc group is as critical as its introduction, and a variety of methods have been developed to achieve this transformation with high selectivity and efficiency.
The most common method for N-Boc deprotection is treatment with strong acids. acs.org Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), hydrochloric acid (HCl) in ethyl acetate (B1210297) or dioxane, and phosphoric acid are routinely employed. mcours.netacs.orgsemanticscholar.org Lewis acids, including Sn(OTf)₂, BF₃·OEt₂, and others, are also effective for this purpose. mcours.netsemanticscholar.orgarkat-usa.org
While generally efficient, acid-catalyzed deprotection has limitations. The harsh conditions can be incompatible with other acid-sensitive functional groups within the molecule, leading to a lack of chemoselectivity. acs.orgnih.gov For instance, tert-butyl esters, which are also acid-labile, would likely be cleaved simultaneously. researchgate.net Furthermore, issues such as vigorous off-gassing and the need for aqueous workups can complicate the process. acs.org
Recent advancements have focused on milder and more selective acidic conditions. Montmorillonite K10 clay and silica (B1680970) gel have been used as solid acid catalysts for the removal of N-Boc groups, sometimes offering selectivity between aromatic and aliphatic N-Boc amines. researchgate.net Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, have also emerged as green and efficient media for N-Boc deprotection. mdpi.com
Although the Boc group is generally considered stable to basic conditions, several methods have been developed for its removal using bases, particularly for N-Boc protected indoles and other heteroaromatics. arkat-usa.org A catalytic amount of sodium methoxide (B1231860) (NaOMe) in dry methanol (B129727) at room temperature has been shown to be highly effective and selective for deprotecting N-Boc indoles, pyrroles, and other related heterocycles. researchgate.nettandfonline.com Other basic conditions, such as potassium hydroxide (B78521) in water, have also been employed. researchgate.net
Thermolytic cleavage offers a neutral alternative for N-Boc deprotection. Simply heating the N-Boc indole, often in the absence of a solvent, can cleanly remove the protecting group. researchgate.net This method avoids the use of harsh acids or bases. More recently, thermal deprotection in continuous flow reactors has demonstrated excellent efficiency and control, allowing for selective deprotection by carefully managing the temperature. acs.orgnih.gov For example, N-Boc indole can be completely deprotected in trifluoroethanol (TFE) at 150°C. acs.org Microwave-assisted deprotection, often using fluorinated alcohols like TFE or hexafluoroisopropanol (HFIP), provides a rapid and clean method for Boc removal under neutral conditions. google.com
The ability to selectively remove one protecting group in the presence of others, known as orthogonal deprotection, is crucial in complex syntheses. The N-Boc group is an ideal partner in such strategies due to its unique cleavage conditions compared to other common amine protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile). mcours.net
Chemoselectivity in N-Boc deprotection can often be achieved by fine-tuning the reaction conditions. For example, while strong acids will remove most N-Boc groups, milder conditions can differentiate between them. The electronic environment of the N-Boc group plays a significant role; N-Boc groups on electron-rich aromatic systems or those in conjugation with a carbonyl group are generally more labile. acs.orgnih.gov This difference in reactivity can be exploited for selective deprotection. For instance, it is possible to selectively deprotect an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the temperature in a continuous flow thermal deprotection. acs.orgnih.gov Similarly, certain base-catalyzed methods show high selectivity for the deprotection of N-Boc on heteroaromatics like indoles while leaving primary N-Boc protected amines intact. arkat-usa.org
The following table summarizes various deprotection methods and their applicability:
| Reagent/Condition | Substrate Example | Yield (%) | Reference |
| NaOMe (cat.), MeOH, rt | N-Boc-indole | 94 | tandfonline.com |
| Trifluoroacetic acid, DCM | N-Boc-3-methylindole | 99 | rsc.org |
| Thermolysis (150 °C), TFE | N-Boc-indole | 98 | acs.org |
| p-Toluenesulfonic acid, ball mill | N-Boc-amino acids | ~100 | scirp.org |
| Water, 100 °C | N-Boc-aniline | 95 | semanticscholar.org |
Influence of the N-Boc Group on the Electronic and Steric Properties of the Indole System
The introduction of an N-Boc group significantly alters both the electronic and steric landscape of the indole ring, which in turn influences its reactivity and physical properties.
Electronically, the carbonyl group of the Boc moiety acts as an electron-withdrawing group. This reduces the electron density of the indole's π-system, making it less susceptible to electrophilic attack compared to an unprotected indole. This deactivating effect can be beneficial in preventing undesired side reactions during synthesis. The electron-withdrawing nature of the N-Boc group also influences the photophysical properties of indole derivatives. For instance, in indolylbenzothiadiazole derivatives, the presence of the N-Boc group leads to higher fluorescence quantum yields compared to derivatives with electron-donating groups on the nitrogen. rsc.org
Sterically, the bulky tert-butyl group of the N-Boc moiety provides significant steric hindrance around the indole nitrogen. This steric bulk can direct incoming reagents to other positions of the indole ring. A prime example is the directed ortho metalation, where the bulky N-Boc group can facilitate deprotonation at the C7 position by sterically blocking the more electronically favored C2 position. This steric influence is a powerful tool for achieving regiocontrol in the functionalization of the indole core. rsc.org However, steric hindrance from the N-Boc group can also slow down reactions, as observed in some deprotection strategies where substituents adjacent to the N-Boc group impede the approach of the reagent. rsc.org
The interplay of these electronic and steric effects is crucial for the strategic use of the N-Boc group in indole chemistry, allowing for precise control over reactivity and selectivity.
Interdisciplinary Contexts and Broader Research Implications
Recent Advances in Organosilicon Chemistry for Synthetic Applications
Organosilicon compounds have become indispensable in synthetic chemistry, serving as crucial building blocks, intermediates, and even catalysts. bohrium.comresearchgate.net Their stability, low toxicity, and unique reactivity make them superior to many other organometallic reagents. acs.org The field is rapidly evolving, with ongoing research expanding their applications in materials science, pharmaceuticals, and catalysis. bohrium.comnumberanalytics.com
A key area of progress is the activation of silicon-carbon bonds, which can be enhanced by increasing the coordination number of the silicon atom, making the bond more susceptible to cleavage in chemical reactions. nih.gov This concept has become fundamental in synthetic organic chemistry. nih.gov
Recent years have seen significant innovation in the design of silicon-based reagents for greater efficiency and sustainability in chemical synthesis. pmarketresearch.com Researchers have developed reusable silicon-based transfer agents that facilitate complex chemical transformations, such as cross-coupling reactions, at room temperature, minimizing waste. nih.gov
The development of silicon catalysis represents a promising frontier, offering a less toxic and more environmentally compatible alternative to traditional transition metal catalysts. rsc.org While still an emerging area, novel strategies are being developed to overcome challenges like catalyst regeneration, paving the way for new silicon-catalyzed reactions. rsc.orgrsc.org For instance, a retro-Mukaiyama aldol (B89426) reaction (RMAR)-driven silyl (B83357) transfer strategy has been shown to enable the efficient regeneration of silicon catalysts in the synthesis of α,β-unsaturated ketones. rsc.org These advancements highlight the growing potential of silicon-based reagents and catalysts to drive innovation in synthetic chemistry. bohrium.compmarketresearch.com
Table 1: Comparison of Organometallic Compounds in Synthesis
| Compound Type | Stability | Reactivity | Utility in Synthesis |
|---|---|---|---|
| Organosilicon | High | Moderate | High |
| Organoboron | Moderate | High | High |
| Organotin | Low | High | Moderate |
This table provides a general comparison of the properties of different organometallic compounds used in synthetic chemistry. numberanalytics.com
Contemporary Developments in Indole (B1671886) and Heterocyclic Chemistry
Indole and its derivatives are among the most important heterocyclic compounds, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals. bohrium.comnih.govresearchgate.net The indole scaffold is a key component in drugs such as the anticancer agent vincristine (B1662923) and the neurotransmitter serotonin (B10506). benthamscience.commdpi.com Consequently, the development of new methods for synthesizing and functionalizing indoles is a major focus of chemical research. researchgate.netbenthamscience.com
Modern synthetic chemistry has produced a variety of powerful strategies for building and modifying heterocyclic molecules. ijprajournal.commdpi.com Transition-metal catalysis, particularly with iron, offers a cost-effective and sustainable method for the direct functionalization of heterocycles through C-H bond activation. bohrium.com This approach allows for the modification of the core heterocyclic structure without the need for pre-functionalized starting materials. ijprajournal.com
Other advanced techniques include multicomponent reactions, which allow the assembly of complex molecules from three or more starting materials in a single step, and photoredox catalysis. nih.govijprajournal.com These methods provide rapid access to a diverse range of functionalized heterocyclic compounds, which is crucial for medicinal chemistry and drug discovery. ijprajournal.com The synthesis of N-Boc-2-indolyldimethylsilanol itself relies on the strategic protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, a common tactic in the multi-step synthesis of complex indole derivatives. acs.org
The chemical behavior of an indole derivative is profoundly influenced by its molecular structure, including the nature and position of its substituents. nih.govnih.gov Structure-activity relationship (SAR) studies are frequently used to understand how changes to a molecule's shape, charge, and hydrophobic surface affect its biological activity or chemical reactivity. nih.govacs.org
For example, in the development of HIV-1 fusion inhibitors, researchers found that the specific placement of aromatic rings and the linkage between them were critical for antiviral potency. nih.govacs.org Similarly, studies on indole derivatives as ligands for α-synuclein aggregates, which are implicated in Parkinson's disease, revealed that a N-benzyl group on the indole nitrogen and the length of a conjugated system were crucial for high binding affinity. acs.org The reactivity of indole derivatives towards radicals is also controlled by factors like oxidation potential and the presence of an N-H bond. nih.gov Understanding these relationships is essential for designing new indole-based molecules with desired properties, including reagents like this compound, where the dimethylsilanol group at the 2-position is specifically installed to participate in subsequent chemical transformations. acs.org
Role of Silanols as Precursors in Specialized Chemical Transformations
Silanols, compounds containing a silicon atom bonded to a hydroxyl (-OH) group, are highly versatile and reactive chemical intermediates. cfsilicones.comnih.gov They are typically formed from the hydrolysis of silanes and serve as crucial precursors in the synthesis of silicone polymers, surface coatings, and as intermediates in organic synthesis. cfsilicones.comnih.gov
The polar nature of the Si-OH bond imparts high reactivity, making silanols valuable in a range of chemical reactions. cfsilicones.com Their ability to form strong bonds with both organic and inorganic materials makes them excellent coupling agents and adhesion promoters. cfsilicones.com In catalysis, surface silanol (B1196071) groups can play a key role in the formation of active sites on catalysts. acs.org
This compound is a prime example of a silanol designed for a specific synthetic purpose. It has been successfully used as a precursor in palladium-catalyzed cross-coupling reactions. acs.org In this context, the silanol group is "activated" to facilitate the transfer of the indolyl group to another molecule, forming a new carbon-carbon bond. A study demonstrated that this compound reacts with various aryl iodides in the presence of a palladium catalyst and a copper(I) iodide co-catalyst to produce 2-arylindoles in good yields. acs.org This transformation showcases the utility of organosilanols as effective nucleophilic partners in modern cross-coupling chemistry, a cornerstone of pharmaceutical and materials synthesis.
Table 2: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 784161-48-4 |
| Molecular Formula | C₁₅H₂₁NO₃Si |
| Molecular Weight | 291.42 g/mol |
| Appearance | Not specified, likely a solid |
| Storage Temperature | 2-8°C |
Data sourced from Sigma-Aldrich. sigmaaldrich.com
Future Prospects and Emerging Research Trajectories
Exploration of Unconventional Catalytic Systems for Silanol (B1196071) Reactivity
While traditional palladium-based catalysts have proven effective for activating N-Boc-2-indolyldimethylsilanol, the field is actively moving towards more novel and sustainable catalytic systems to enhance efficiency, selectivity, and substrate scope.
Initial developments focused on optimizing palladium catalysis, identifying that a combination of Pd₂(dba)₃·CHCl₃ as the catalyst, sodium tert-butoxide as a mild base activator, and stoichiometric copper(I) iodide as an additive provides high yields for coupling with aryl iodides. Current time information in Bangalore, IN.nih.gov Further refinement for more challenging or bulky substrates has led to the use of specialized phosphine (B1218219) ligands, such as RuPhos, which can facilitate ligand dissociation and stabilize the palladium catalyst, enabling the coupling of sterically hindered indolyl silanolates. nih.gov
Emerging research trajectories are now exploring systems that move beyond conventional palladium catalysis. These include:
Mixed-Metal Systems: The combination of copper and iron catalysts has been noted as an interesting alternative for activating indolylsilanols. rsc.org
Nanocatalysis: Palladium nanobiohybrids, where metal nanoparticles are generated in-situ within a protein network, are being developed for C-H activation of indole (B1671886) derivatives under mild conditions. nih.gov
Photocatalysis: Novel strategies using light to drive reactions represent a significant leap forward. Thiolate-based photocatalytic systems, for instance, show the potential to activate exceptionally strong carbon-heteroatom bonds, expanding the range of possible coupling partners far beyond traditional aryl halides. kfupm.edu.sa
Electrocatalysis: The use of electricity to drive catalytic cycles is a green and powerful approach. Cobalt-catalyzed electrochemical C-H activation, paired with newly designed chiral ligands, enables the enantioselective synthesis of complex indole scaffolds, producing only hydrogen gas as a byproduct. sigmaaldrich.com
These unconventional systems promise to overcome the limitations of current methods, offering milder reaction conditions and the ability to activate previously unreactive bonds.
Table 1: Evolution of Catalytic Systems for Indolylsilanol Reactivity
| Catalytic System | Catalyst / Ligand | Activator / Additive | Key Features |
| Conventional Pd | Pd₂(dba)₃·CHCl₃ | NaOt-Bu / CuI | High yields for coupling with aryl iodides. Current time information in Bangalore, IN.nih.gov |
| Advanced Pd | Pd catalyst with RuPhos | NaH | Effective for bulky silanolates and challenging aryl chlorides. nih.gov |
| Mixed-Metal | Copper / Iron catalyst | Not specified | Potential alternative to palladium systems. rsc.org |
| Nanocatalysis | Palladium Nanobiohybrids | Not specified | C-H activation under mild, biocompatible conditions. nih.gov |
| Photocatalysis | Thiolate catalyst | Light | Activation of inert C-F, C-O, and C-N bonds. kfupm.edu.sa |
| Electrocatalysis | Cobalt catalyst | Electricity / Chiral Ligands | Enantioselective C-H activation with high sustainability. sigmaaldrich.com |
Expansion of Synthetic Scope to Challenging Substrates and Novel Transformations
A primary goal in synthetic chemistry is to broaden the applicability of reliable reactions to include more challenging and readily available substrates. Research involving this compound and related compounds reflects this trend.
The initial scope of the palladium-catalyzed cross-coupling focused on aryl iodides, successfully demonstrating the reaction with both electron-rich and electron-deficient partners. mit.edu A significant expansion was the successful inclusion of aryl bromides and, notably, aryl chlorides as coupling partners, which are often less reactive but more commercially available and cost-effective. nih.gov This was achieved through the use of more active catalyst systems and pre-forming the sodium silanolate salt. nih.gov
Future work aims to tackle even more formidable substrates and develop entirely new transformations:
Activation of Inert Bonds: A major frontier is the activation of strong, traditionally non-reactive bonds. Photocatalytic methods are emerging that can cleave C-F, C-O, C-N, and C-S bonds, allowing for the use of fluoroarenes and other previously inaccessible substrates as coupling partners. kfupm.edu.sa
Complex Scaffolds: The development of novel transformations allows for the synthesis of molecules with greater complexity. For example, electrocatalytic methods have been devised to create C-N axially chiral biaryls, a class of molecules with important applications in materials and medicinal chemistry. sigmaaldrich.com
Intramolecular Reactions: The use of N-Boc-2-indolylsilane derivatives in intramolecular reactions, such as silyl-tethered Friedel-Crafts reactions, opens pathways to complex polycyclic structures that are difficult to access through intermolecular approaches. nih.gov
This expansion of scope transforms this compound from a tool for simple biaryl synthesis into a versatile platform for constructing intricate and diverse molecular architectures.
Table 2: Substrate Scope and Transformation Expansion
| Substrate / Transformation | Example | Catalytic Approach | Significance |
| Aryl Iodides | Iodobenzene | Conventional Palladium/CuI | Foundational reactivity established. mit.edu |
| Aryl Bromides/Chlorides | Chlorobenzene | Advanced Palladium/RuPhos | Use of more challenging and economical substrates. nih.gov |
| Sterically Hindered Substrates | Bulky aryl halides | Advanced Palladium/RuPhos | Overcoming steric limitations. nih.gov |
| Inert C-F Bonds | Fluorobenzene | Thiolate Photocatalysis | Future potential to use highly stable fluoroarenes. kfupm.edu.sa |
| Novel Transformations | Synthesis of axially chiral indoles | Cobalt Electrocatalysis | Creation of complex, high-value chiral structures. sigmaaldrich.com |
| Intramolecular Cyclizations | Silyl-tethered Friedel-Crafts | Silver-mediated | Access to complex, polycyclic natural product cores. nih.gov |
Strategic Applications in the Total Synthesis of Bioactive Natural Products and Medicinal Chemistry Targets
The indole nucleus is a privileged scaffold found in a vast number of natural products and pharmaceutical agents. nih.govnih.gov Consequently, methods for its functionalization, such as those employing this compound, are of high strategic importance in the synthesis of complex, biologically active molecules.
The 2-arylindole motif, readily prepared via the cross-coupling of this compound, is a key structure in medicinal chemistry. Computational docking studies have shown that 2-arylindoles can bind effectively to the active site of enzymes like aromatase, a target in cancer therapy. elsevier.com This highlights the potential for using this chemistry to generate libraries of compounds for drug discovery.
A significant demonstration of the strategic utility of this chemistry is in the total synthesis of complex natural products. In the concise total synthesis of the fungal metabolites (+)-bionectin A and C , a derivative of this compound played a crucial role. mit.edunih.govrsc.org Specifically, chlorodimethyl(N-Boc-2-indole)silane was used to tether the indole nucleus to a complex tetracyclic alcohol. nih.gov This was followed by a silver-mediated intramolecular Friedel-Crafts reaction to forge a key carbon-carbon bond, constructing the intricate core of the natural product. nih.gov This intramolecular strategy was essential for achieving the desired connectivity where intermolecular approaches failed.
The principles of silanol-based cross-coupling are broadly applicable and have been enabling in other total syntheses where fluoride-sensitive protecting groups precluded the use of traditional Hiyama coupling conditions. nih.gov The development of fluoride-free activation methods using mild bases like sodium tert-butoxide is therefore a critical advance for complex molecule synthesis. mit.edunih.gov
Computational and Theoretical Insights into Reaction Energetics and Selectivity
Modern synthetic chemistry is increasingly supported by computational and theoretical studies that provide deep insight into reaction mechanisms, energetics, and the origins of selectivity. While direct computational studies on this compound are emerging, research on related indole systems demonstrates the power of these approaches.
Understanding Selectivity: In the study of nucleophilic additions to indolynes (highly reactive intermediates derived from indoles), quantum chemical calculations using Density Functional Theory (DFT) at the B3LYP and M06-2X levels were employed. nih.gov These calculations revealed that the regioselectivity of the reaction is controlled by the distortion energy required to bend the aryne into the transition state geometry, providing a predictive model for these complex reactions. nih.gov
Rationalizing Catalyst Performance: Computational studies can explain why certain catalytic systems are superior. For the cross-coupling of bulky indolyl silanolates, it has been suggested that the steric bulk of ligands like RuPhos facilitates the catalytic cycle, a hypothesis that can be rigorously tested and refined through computation. nih.gov
Data-Driven Mechanistic Exploration: In the development of an enantioselective electrochemical synthesis of indoles, a combination of DFT calculations, principal component analysis (PCA), and multivariate linear regression (MVLR) modeling was used. sigmaaldrich.com This powerful toolkit allowed researchers to rationalize the structure-enantioselectivity relationships, explore competing mechanistic pathways, and predict the performance of different ligand-substrate combinations. sigmaaldrich.com
Modeling Complex Systems: Looking forward, advanced tools like deep-learning-based structural modeling (e.g., AlphaFold) are being used to understand how entire domains of proteins assemble to achieve catalytic activation, which could inspire the design of new bio-hybrid catalysts.
These computational tools are indispensable for moving beyond empirical screening, enabling the rational design of more efficient and selective catalysts and reactions for the functionalization of this compound and other indole derivatives.
Q & A
Q. What are the standard synthetic protocols for preparing N-Boc-2-indolyldimethylsilanol, and how can reaction conditions influence yield?
this compound is synthesized via lithiation of N-Boc-indole using lithium diisopropylamide (LDA) at low temperatures (−78°C), followed by quenching with dimethyl dichlorosilane to yield the silanol derivative (71% yield, scalable to 50 mmol). Key variables include:
Q. How does the N-Boc protecting group influence the reactivity of 2-indolyldimethylsilanol in cross-coupling reactions?
The electron-withdrawing N-Boc group reduces the nucleophilicity of the indole ring, which can hinder oxidative addition with palladium catalysts. Comparative studies with N-SEM (2-(trimethylsilyl)ethoxymethyl) derivatives show that electron-rich N-SEM silanolates exhibit higher cross-coupling efficiency due to enhanced electron density at the indole C(2) position. Researchers should consider alternative protecting groups or adjust catalyst systems (e.g., Pd(PPh₃)₄ with CsF) to mitigate electronic deactivation .
Q. What spectroscopic methods are most reliable for characterizing this compound and its derivatives?
- ¹H/¹³C NMR : Confirm the integrity of the Boc group (tert-butyl signals at δ 1.4 ppm) and silanol moiety (Si–CH₃ at δ 0.1–0.3 ppm).
- FT-IR : Detect Si–O–Si stretching vibrations (~1050–1100 cm⁻¹).
- Mass spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns for silicon-containing species. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Advanced Research Questions
Q. How can electronic and steric effects at the indole C(5) position modulate the reactivity of this compound in catalytic transformations?
Substitution at C(5) (e.g., methoxy, cyano, bromo) alters electron density and steric bulk, impacting cross-coupling efficiency. For example:
- Electron-donating groups (5-OMe) : Enhance nucleophilicity but may increase steric hindrance.
- Electron-withdrawing groups (5-CN) : Reduce reactivity but improve regioselectivity. Systematic studies comparing coupling yields (73–88%) under identical Pd-catalyzed conditions are recommended to establish structure-activity relationships .
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across different studies?
Discrepancies often arise from:
- Catalyst preactivation : Use of Pd₂(dba)₃ vs. Pd(OAc)₂ may alter active species formation.
- Solvent effects : Polar aprotic solvents (THF, DMF) vs. nonpolar solvents (toluene) influence silanolate solubility and aggregation.
- Additives : CsF vs. K₃PO₄ as a base can shift reaction pathways. Controlled experiments with standardized conditions (e.g., catalyst loading, temperature) and kinetic profiling are critical for reconciling data .
Q. How can computational modeling (DFT, MD) guide the design of this compound derivatives for targeted applications?
- DFT calculations : Predict electronic effects of substituents on HOMO/LUMO levels and transition-state energetics.
- Molecular dynamics (MD) : Simulate steric interactions between silanolates and Pd catalysts to optimize ligand design.
- Docking studies : Model interactions with biological targets (e.g., enzyme active sites) if exploring medicinal chemistry applications. Validate computational predictions with experimental coupling yields and selectivity data .
Methodological Considerations
Q. How should researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?
- Controlled hydrolysis : Expose the compound to buffered solutions (pH 1–13) and monitor degradation via HPLC or NMR.
- Kinetic analysis : Calculate half-lives (t₁/₂) to identify pH ranges where the Boc group or silanol moiety is labile.
- Stabilization strategies : Use anhydrous reaction conditions or fluorinated solvents (e.g., HFIP) to suppress hydrolysis .
Q. What are best practices for ensuring reproducibility in large-scale syntheses of this compound?
- Batch consistency : Use freshly distilled silane reagents and rigorously dry solvents.
- In-line monitoring : Employ FT-IR or Raman spectroscopy to track lithiation and quenching in real time.
- Scale-up protocols : Gradual temperature ramping (−78°C to 0°C) during lithiation minimizes exothermic side reactions. Document deviations and implement quality control checks (e.g., TLC, GC-MS) at each step .
Data Analysis and Validation
Q. How can researchers address discrepancies in NMR spectral data for this compound derivatives?
- Dynamic effects : Silanol proton exchange with moisture can broaden or obscure signals. Use deuterated solvents stored over molecular sieves.
- Paramagnetic impurities : Filter reaction mixtures through celite to remove trace metal catalysts.
- Reference compounds : Compare with spectra of analogous silanolates (e.g., N-SEM derivatives) to assign ambiguous peaks .
Q. What statistical methods are appropriate for analyzing substituent effects on cross-coupling yields?
- Multivariate regression : Correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with reaction outcomes.
- ANOVA : Compare mean yields across substituent groups to identify significant trends.
- Error analysis : Report standard deviations from triplicate experiments to distinguish experimental noise from true effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
